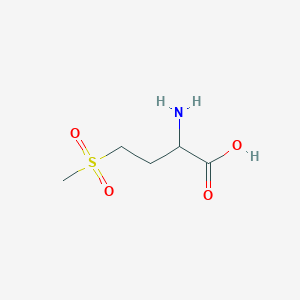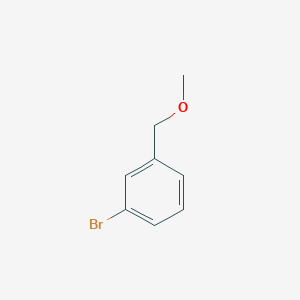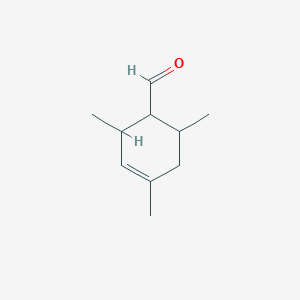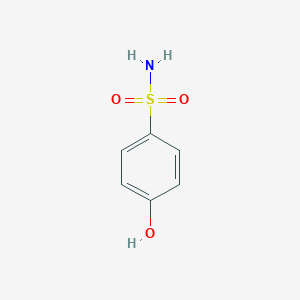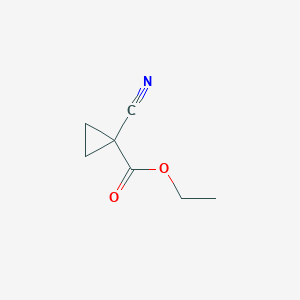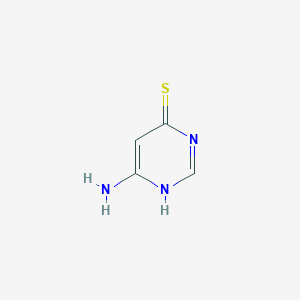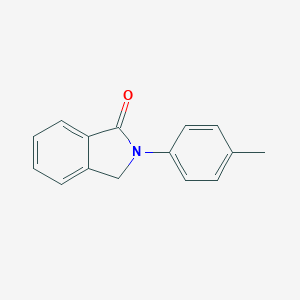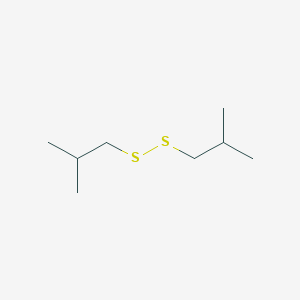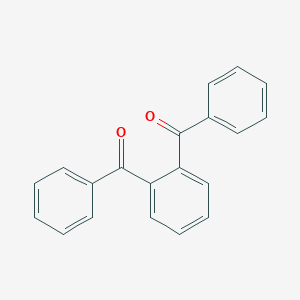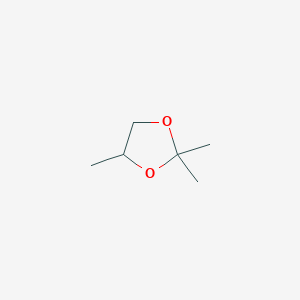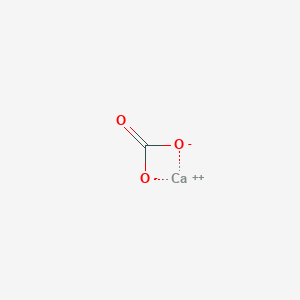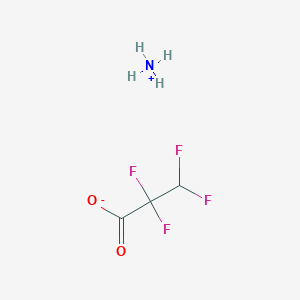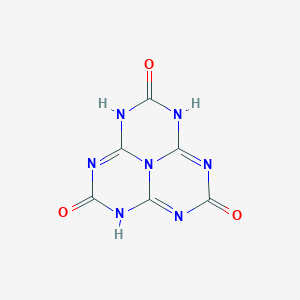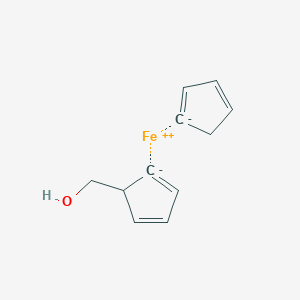
Ferrocenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Ferrocenemethanol and its derivatives can be synthesized through multiple chemical reactions, including the reduction of ferrocenecarboxylic acids or esters and the condensation of ferrocene aldehyde with amino acid esters, followed by reduction. The synthesis processes highlight the versatility and reactivity of ferrocene as a core structure for modifications and functionalizations. For instance, a series of primary ferrocenylalcohols was synthesized by reducing the appropriate ferrocenylcarboxylic acids or their esters, showcasing the method's efficiency and the influence of side chain length on the electrochemical properties of the resulting compounds (Davis et al., 2005).
Wissenschaftliche Forschungsanwendungen
Electron Transfer Studies
Ferrocenemethanol has been a subject of study for understanding electron transfer processes. Research has highlighted its use in cyclic voltammetry and scanning electrochemical microscopy to quantitatively study the kinetics of electron transfer at modified gold electrodes. These studies show that Ferrocenemethanol's oxidation rate depends on the thickness of the modifying layer on electrodes, providing insights into surface modification and electron transfer kinetics (Cannes, Kanoufi, & Bard, 2003).
Bioorganometallic Chemistry
The role of Ferrocenemethanol in bioorganometallic chemistry, particularly in the synthesis of new organometallic compounds and their biological and medical effects against diseases like cancer and malaria, has been significant. Its stable, nontoxic nature and good redox properties make it a promising candidate for developing new therapeutic agents (Fouda, Abd-Elzaher, Abdelsamaia, & Labib, 2007).
Synthesis of Ferrocene-carbohydrate Conjugates
Ferrocenemethanol has been utilized in the synthesis of ferrocene-carbohydrate conjugates, using strategies such as the reaction of thioglycosides with ferrocenemethanol. These conjugates have potential applications in electrochemical probes for molecular recognition studies, offering a pathway to explore interactions with biological molecules (Casas-Solvas, Vargas-Berenguel, Capitán-Vallvey, & Santoyo-González, 2004).
Green Chemistry and Organic Synthesis
Ferrocenemethanol serves as a starting material in green chemistry for synthesizing various ferrocene organic color compounds. Its use in solvent-free synthesis showcases its versatility and the environmental benefits of employing such methodologies in chemical synthesis (Liu Xin-ping, 2013).
Electrochemical Applications
The modification of electrodes with ferrocenemethanol has been explored for enhancing electronic communication through molecular clusters. This enhanced communication, based on intermolecular hydrogen bonding, suggests potential applications in designing molecular memory devices and other electrochemical sensors (Yang, Zheng, Yan, Liu, & Shao, 2018).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1273-86-5 |
|---|---|
Produktname |
Ferrocenemethanol |
Molekularformel |
C11H12FeO 10* |
Molekulargewicht |
216.06 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanol;iron(2+) |
InChI |
InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3,6-7H,5H2;1-3H,4H2;/q2*-1;+2 |
InChI-Schlüssel |
BABNBVAUPOJYIM-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1=CC([C-]=C1)CO.[Fe+2] |
Kanonische SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CO.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
